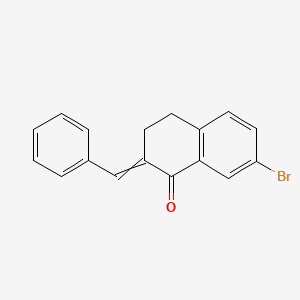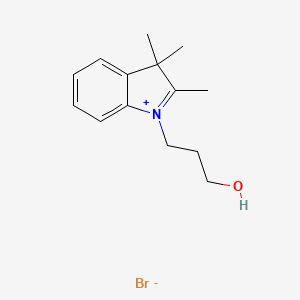
1-(Trimethoxysilyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trimethoxysilyl)propan-1-amine can be synthesized through the reaction of 3-chloropropyltrimethoxysilane with ammonia or an amine under controlled conditions. The reaction typically involves heating the reactants in a solvent such as toluene or ethanol, followed by purification through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 1-(Trimethoxysilyl)propan-1-amine undergoes various chemical reactions, including:
Hydrolysis: The silane group can hydrolyze in the presence of water, forming silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous or humid environments.
Condensation: Catalyzed by acids or bases, often conducted at elevated temperatures.
Substitution: Involves reagents such as alkyl halides or acyl chlorides, usually under mild to moderate conditions.
Major Products Formed:
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane polymers.
Substitution: Yields substituted amines and other derivatives.
Scientific Research Applications
1-(Trimethoxysilyl)propan-1-amine is utilized in various fields, including:
Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.
Biology: Employed in the functionalization of biomolecules and nanoparticles for targeted delivery and imaging.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Applied in the production of coatings, adhesives, sealants, and composites to improve mechanical properties and durability .
Mechanism of Action
The mechanism of action of 1-(Trimethoxysilyl)propan-1-amine involves its ability to form strong covalent bonds with various substrates. The silane group can hydrolyze to form silanols, which then condense to create siloxane linkages. The amine group can interact with other functional groups through hydrogen bonding, nucleophilic substitution, and other interactions, facilitating the modification and functionalization of surfaces and materials .
Comparison with Similar Compounds
3-(Triethoxysilyl)propan-1-amine: Similar structure but with ethoxy groups instead of methoxy groups.
3-(Diethoxy(methyl)silyl)propan-1-amine: Contains diethoxy and methyl groups attached to the silicon atom.
3-(Trimethoxysilyl)propylamine: Another name for 1-(Trimethoxysilyl)propan-1-amine
Uniqueness: this compound is unique due to its combination of amine and silane functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form strong covalent bonds with both organic and inorganic substrates makes it a versatile compound in various scientific and industrial fields .
Properties
CAS No. |
112309-66-7 |
|---|---|
Molecular Formula |
C6H17NO3Si |
Molecular Weight |
179.29 g/mol |
IUPAC Name |
1-trimethoxysilylpropan-1-amine |
InChI |
InChI=1S/C6H17NO3Si/c1-5-6(7)11(8-2,9-3)10-4/h6H,5,7H2,1-4H3 |
InChI Key |
OPWQHYSPLFFRMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(N)[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one](/img/structure/B14301709.png)

![2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one](/img/structure/B14301717.png)
![4,4'-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline}](/img/structure/B14301718.png)
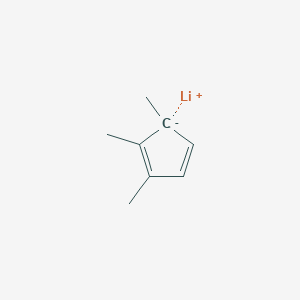
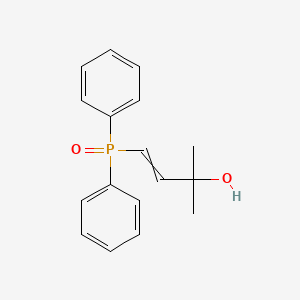
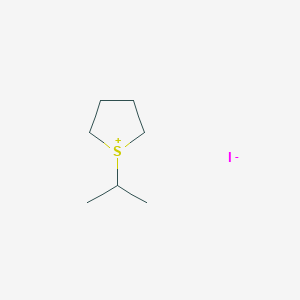
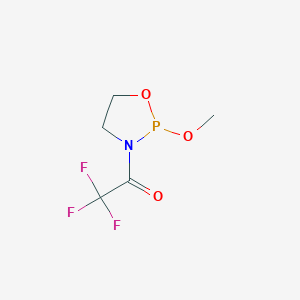
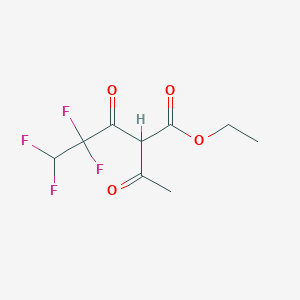
![4-[2-(Pyrrolidin-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14301741.png)
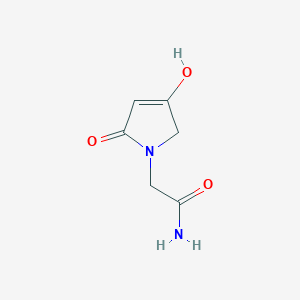
![Ethanol, 2,2'-[(2-methoxy-4-nitrophenyl)imino]bis-](/img/structure/B14301754.png)
